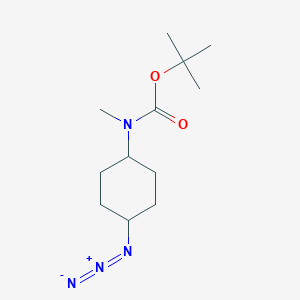

叔丁基 N-(4-叠氮环己基)-N-甲基氨基甲酸酯

货号 B3010371

CAS 编号:

1401532-59-9

分子量: 254.334

InChI 键: DLUHNGWIEOKCGR-AOOOYVTPSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a carbamate derivative that is synthesized through a multi-step process, and its unique structure makes it an interesting molecule to study.

科学研究应用

- Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate is commonly used in click chemistry reactions. Click chemistry aims to create robust and efficient chemical reactions for bioconjugation, drug discovery, and material science. The azide group in this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing researchers to link molecules together selectively and rapidly .

- The azide functionality in this compound is bioorthogonal, meaning it can react selectively with other functional groups in biological systems without interfering with native cellular processes. Researchers use it for labeling biomolecules (such as proteins, nucleic acids, and lipids) in live cells and organisms. Bioorthogonal reactions enable visualization and tracking of specific molecules in complex biological environments .

- Photoaffinity labeling involves using a photoactivatable compound to covalently bind to a target protein upon exposure to light. Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate serves as an excellent photoaffinity label due to its azide group. Researchers can selectively label and identify protein binding sites, study protein-protein interactions, and map ligand-receptor interactions .

- The unique structure of this compound makes it a potential lead for drug development. Medicinal chemists can modify the tert-butyl group and the azide moiety to create derivatives with improved pharmacological properties. These derivatives may target specific enzymes, receptors, or pathways, contributing to the development of novel therapeutic agents .

- Azide-containing compounds like Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate find applications in polymer science. They participate in “click” polymerizations, allowing the synthesis of well-defined polymers with controlled molecular weights and architectures. These polymers can be used in drug delivery systems, coatings, and materials with tailored properties .

- Researchers use this compound to functionalize surfaces, such as nanoparticles, microarrays, and biosensors. The azide group reacts with alkyne-functionalized surfaces, enabling the attachment of biomolecules (e.g., antibodies, peptides, or DNA) for diagnostic and sensing applications. Surface-modified materials play a crucial role in biosensing, immunoassays, and targeted drug delivery .

Click Chemistry

Bioorthogonal Labeling

Photoaffinity Labeling

Drug Development

Polymer Chemistry

Surface Modification and Bioconjugation

属性

IUPAC Name |

tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16(4)10-7-5-9(6-8-10)14-15-13/h9-10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUHNGWIEOKCGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(4-azidocyclohexyl)-N-methylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3010296.png)

![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)

![5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3010308.png)

![8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3010311.png)